molecular formula C10H7N3O B13149588 6-(Pyrimidin-5-yl)nicotinaldehyde

6-(Pyrimidin-5-yl)nicotinaldehyde

Cat. No.: B13149588
M. Wt: 185.18 g/mol
InChI Key: BWGQNJXJZQAOBZ-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-yl)nicotinaldehyde is a heterocyclic compound that features both pyrimidine and nicotinaldehyde moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-5-yl)nicotinaldehyde typically involves the condensation of pyrimidine derivatives with nicotinaldehyde under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with nicotinaldehyde in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-5-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-(Pyrimidin-5-yl)nicotinic acid

    Reduction: 6-(Pyrimidin-5-yl)nicotinalcohol

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-(Pyrimidin-5-yl)nicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrimidin-2-yl)nicotinaldehyde
  • 6-(Pyrimidin-4-yl)nicotinaldehyde
  • 6-(Pyrimidin-5-yl)benzaldehyde

Uniqueness

6-(Pyrimidin-5-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and material properties .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

6-pyrimidin-5-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-6-8-1-2-10(13-3-8)9-4-11-7-12-5-9/h1-7H

InChI Key

BWGQNJXJZQAOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CN=CN=C2

Origin of Product

United States

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